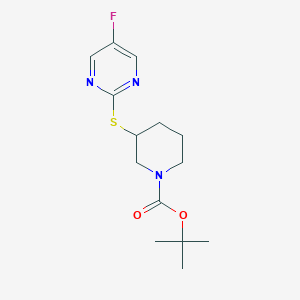

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a tert-butyl ester-protected piperidine derivative featuring a 5-fluoro-pyrimidin-2-ylsulfanyl substituent. The fluorine atom at the 5-position of the pyrimidine enhances electron-withdrawing effects, which may influence reactivity and binding interactions in pharmaceutical applications .

Properties

Molecular Formula |

C14H20FN3O2S |

|---|---|

Molecular Weight |

313.39 g/mol |

IUPAC Name |

tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H20FN3O2S/c1-14(2,3)20-13(19)18-6-4-5-11(9-18)21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |

InChI Key |

HUXVSJFLGYKOET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=N2)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of piperidine nitrogen | Piperidine + tert-butyl chloroformate, base (e.g., triethylamine), solvent (DCM), 0°C to RT | Piperidine-1-carboxylic acid tert-butyl ester |

| 2 | Formation of thiolate anion | Piperidine-1-carboxylic acid tert-butyl ester + NaH or K2CO3, solvent (DMF), 0°C | Thiolate intermediate |

| 3 | Nucleophilic aromatic substitution | Thiolate intermediate + 2-chloro-5-fluoro-pyrimidine, solvent (DMF), 50-80°C | 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester |

| 4 | Purification | HPLC or column chromatography | Pure target compound |

Research Discoveries and Optimization

Fluorine Substitution Effect:

The presence of fluorine at the 5-position of the pyrimidine ring significantly influences the electronic properties, enhancing the binding affinity of the compound to biological targets such as protein kinases. This substitution also improves metabolic stability and bioavailability.Sulfanyl Linkage Role:

The sulfanyl group acts as a bioisostere and a linker that can modulate the compound's lipophilicity and reactivity. It is crucial for maintaining the biological activity and selectivity of the molecule.Protecting Group Strategy:

The tert-butyl ester protecting group is favored due to its ease of installation and removal, and its stability under a variety of reaction conditions, allowing for versatile synthetic manipulations.Reaction Optimization:

Studies have shown that controlling the base strength, solvent polarity, and reaction temperature are critical parameters to maximize yield and minimize side reactions such as over-alkylation or decomposition of the pyrimidine ring.

Comparative Analysis with Similar Compounds

| Feature | 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | (S)-3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |

|---|---|---|

| Ring System | Piperidine (6-membered) | Pyrrolidine (5-membered) |

| Molecular Weight | ~Calculated around 315 g/mol (estimated) | 299.37 g/mol |

| Biological Activity | Protein kinase inhibition potential | Antitumor agent potential |

| Synthetic Complexity | Moderate, due to piperidine ring and fluoropyrimidine coupling | Similar, with stereochemical control required |

| Protecting Group | tert-Butyl ester | tert-Butyl ester |

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Piperidine, 2-chloro-5-fluoro-pyrimidine, tert-butyl chloroformate |

| Key Reagents | Sodium hydride or potassium carbonate (base), DMF or DCM (solvent) |

| Reaction Type | Nucleophilic aromatic substitution (SNAr) on pyrimidine |

| Temperature Range | 0°C to 80°C |

| Purification | High-performance liquid chromatography (HPLC), column chromatography |

| Yield Range | Typically moderate to high (60-85%) depending on conditions |

| Characterization | NMR (1H, 13C, 19F), Mass Spectrometry, Elemental Analysis |

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydropyrimidines

Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.

Pharmaceuticals: It can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.

Chemical Research: The compound’s unique structure makes it a valuable tool for studying various chemical reactions and mechanisms.

Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyrimidine ring can enhance binding affinity to these targets, while the sulfanyl group can participate in redox reactions. The piperidine ring provides structural stability, and the tert-butyl ester can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

- Pyrimidine substituents : Fluorine, chlorine, methylsulfanyl, or other groups.

- Linker type : Direct sulfanyl (S-link), oxymethyl (O-link), or sulfanylmethyl (S–CH2–).

- Molecular weight and formula : Impacts pharmacokinetics and synthetic utility.

- Functional groups : Hydroxyl, chloro, or additional heterocycles (e.g., pyrazine).

Comparative Analysis of Analogues

Table 1: Structural and Molecular Comparison

Functional and Reactivity Differences

Electronic Effects: The 5-fluoro substituent in the target compound increases pyrimidine ring electron deficiency, enhancing electrophilicity compared to chloro or methylsulfanyl analogues .

Linker Flexibility and Polarity :

- Direct sulfanyl linkers (target compound) provide rigidity, while sulfanylmethyl (CAS 1353979-47-1) or oxymethyl (CAS 1261236-03-6) spacers increase conformational flexibility .

- Hydroxyethylsulfanyl (CAS 1353994-50-9) introduces hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

Heterocycle Variations :

- Replacement of pyrimidine with pyrazine (CAS 1353988-27-8) changes nitrogen positioning, affecting π-π stacking and hydrogen-bonding interactions in biological targets .

Biological Activity

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound's unique structure, featuring a fluorinated pyrimidine and a piperidine moiety, suggests possible interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H20FN3O2S |

| Molecular Weight | 313.39 g/mol |

| IUPAC Name | tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate |

| InChI Key | HUXVSJFLGYKOET-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=N2)F |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom on the pyrimidine ring enhances binding affinity, while the sulfanyl group may participate in redox reactions. The piperidine structure contributes to the compound's stability, and the tert-butyl ester improves solubility and bioavailability.

Biological Activity

Research indicates that 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism and cell cycle regulation. Inhibitors of GSK-3β have potential therapeutic applications in treating mood disorders and certain cancers .

Case Studies

- GSK-3β Inhibition : A study demonstrated that compounds structurally similar to 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exhibited IC50 values ranging from 4 to 680 nM against GSK-3β. These compounds showed selectivity and promising pharmacokinetic profiles, indicating their potential as therapeutic agents for mood disorders .

- Pharmacokinetics : In vivo studies highlighted that administration of related compounds at doses of 10 to 25 mg/kg resulted in significant behavioral modulation in animal models of mania, suggesting effective central nervous system penetration and action .

Potential Applications

The compound's unique properties make it suitable for various applications:

- Medicinal Chemistry : As a building block for synthesizing novel drug candidates targeting CNS-related conditions.

- Pharmaceutical Development : Potential for creating pharmaceuticals with enhanced efficacy and reduced side effects.

- Chemical Research : Useful for studying reaction mechanisms due to its diverse functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.